![molecular formula C18H19FN2O3 B2588585 N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1206991-78-7](/img/structure/B2588585.png)
N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
“N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a fluorophenoxy group, an ethyl group, a phenylethyl group, and an oxalamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluorophenoxy group, the ethyl group, and the phenylethyl group, followed by the formation of the oxalamide group . The exact synthesis process would depend on the specific reactions used and the order in which the groups are introduced.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the fluorophenoxy group could potentially influence the overall structure due to the electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorophenoxy, ethyl, phenylethyl, and oxalamide groups could each influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Medicinal Chemistry and Drug Design
Medicinal chemistry plays a pivotal role in public health by designing and developing new pharmaceutical compounds. Researchers investigate the effects of synthetic, semi-synthetic, and natural biologically active substances. In this context, N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide offers potential as a novel drug candidate. Its molecular structure and interactions with functional groups are studied to enhance safety and efficacy. By synthesizing derivatives, chemists aim to create tailored drugs that improve quality of life .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-13(14-5-3-2-4-6-14)21-18(23)17(22)20-11-12-24-16-9-7-15(19)8-10-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNKPKSPSXINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide |
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